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molecular formula C8H6BrIN2 B3038443 5-bromo-3-iodo-1-methyl-1H-indazole CAS No. 865156-34-9

5-bromo-3-iodo-1-methyl-1H-indazole

Cat. No. B3038443
M. Wt: 336.95 g/mol
InChI Key: KDKLJZGIJMKMRP-UHFFFAOYSA-N
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Patent
US07868036B2

Procedure details

A solution of 184.30 g of 5-bromo-3-iodo-1H-indazole [459133-66-5] n 2500 ml of methanol is admixed at 40° C. with 212 ml of a sodium methoxide solution (5.4M in methanol). 90 ml of methyl iodide are then added and the reaction mixture is heated to 65° C. After 30 minutes, the reaction mixture is cooled to room temperature, concentrated to approx. 1000 ml by evaporation, diluted with water and extracted with ethyl acetate (2×). The combined organic phases are dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a dark brown solid from the residue by means of flash chromatography (SiO2 60F). Rf=0.68 (dichloromethane). Rt=4.94 (gradient I). As a by-product, the 5-bromo-3-iodo-2-methyl-2H-indazole regioisomer is also isolated as a red-orange solid. Rf=0.52 (dichloromethane). Rt=4.58 (gradient I).
Quantity
184.3 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
212 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[C:5]2[I:11].[CH3:12][O-].[Na+].CI>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]([CH3:12])[N:6]=[C:5]2[I:11] |f:1.2|

Inputs

Step One
Name
Quantity
184.3 g
Type
reactant
Smiles
BrC=1C=C2C(=NNC2=CC1)I
Step Two
Name
sodium methoxide
Quantity
212 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
90 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
2500 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to approx. 1000 ml by evaporation
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C2C(=NN(C2=CC1)C)I
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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